6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBARNMXQYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619201 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-10-1 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: Characterizing the Therapeutic Potential of Novel Heterocyclic Scaffolds
The pyrido[3,2-b]oxazinone core represents a class of heterocyclic compounds with significant potential in medicinal chemistry. These structures are recognized for their diverse biological activities, which can include analgesic and other centrally-acting effects. This document provides a detailed guide for the initial in vitro characterization of a specific analog, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. In the absence of established biological targets for this particular molecule, we propose a logical and efficient screening cascade designed to uncover its potential neuroactive properties, a common therapeutic area for such scaffolds.
Our primary hypothesis is that 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may act as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy in the treatment of neurodegenerative disorders like Parkinson's disease.[1] To investigate this, we will employ a highly sensitive fluorometric assay to quantify the compound's inhibitory effect on MAO-B activity.
Furthermore, a critical component of early-stage drug discovery is the assessment of a compound's safety profile. Therefore, we will complement the primary activity assay with a standard cytotoxicity evaluation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This will provide essential data on the compound's effect on cell viability and establish a preliminary therapeutic window.
This application note is structured to provide both the strategic rationale and the detailed, step-by-step protocols necessary for researchers, scientists, and drug development professionals to successfully execute this initial screening phase.
Part 1: Primary Screening - Monoamine Oxidase B (MAO-B) Inhibition Assay
Scientific Rationale
Monoamine oxidases (MAOs) are mitochondrial-bound enzymes that regulate the levels of monoamine neurotransmitters in the brain.[1] The B isoform, MAO-B, is a primary target for therapeutic intervention in Parkinson's disease, with inhibitors like selegiline and rasagiline used to prevent the breakdown of dopamine.[1] The assay described here is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, tyramine.[2][3] A highly sensitive probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, allowing for the precise quantification of MAO-B activity. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Detailed Protocol: Fluorometric MAO-B Inhibitor Screening
This protocol is adapted from commercially available kits and provides a robust framework for high-throughput screening.[1][2][3]
1. Materials and Reagents:
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Test Compound)
-
MAO-B Enzyme (human, recombinant)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (Tyramine)
-
High-Sensitivity Fluorescent Probe (e.g., Ampliflu™ Red, Amplex™ Red)
-
Horseradish Peroxidase (HRP)
-
Inhibitor Control (e.g., Selegiline)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Black, flat-bottom 96-well microplates
-
Fluorescence multiwell plate reader (with excitation/emission wavelengths ~535/587 nm)
2. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in 100% DMSO.
-
Serial Dilutions: Create a serial dilution series of the test compound in assay buffer. A typical starting range would be from 100 µM to 1 nM final assay concentration. Ensure the final DMSO concentration in all wells is ≤1%.
-
MAO-B Enzyme Working Solution: Reconstitute and dilute the MAO-B enzyme in cold assay buffer to the desired concentration. Keep on ice.
-
Substrate/Probe/HRP Mix: Prepare a reaction mixture containing the MAO-B substrate (tyramine), the fluorescent probe, and HRP in assay buffer. Protect this solution from light.
3. Assay Procedure:
-
Plate Layout: Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), "Inhibitor Control" (enzyme + selegiline), and "Test Compound" at various concentrations.
-
Add Components: To the appropriate wells of a 96-well black plate, add the following in order:
-
50 µL of Assay Buffer (for Blank wells) OR 50 µL of MAO-B Enzyme Working Solution.
-
20 µL of the serially diluted Test Compound, vehicle (assay buffer with DMSO), or Inhibitor Control.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C. This step allows the test compound to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Add 30 µL of the Substrate/Probe/HRP Mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[4]
4. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence reading of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(RFU_Positive_Control - RFU_Test_Compound) / RFU_Positive_Control] * 100 (where RFU is Relative Fluorescence Units)
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[5]
| Parameter | Description | Example Value |
| Test Compound | 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | - |
| Target | Recombinant Human MAO-B | - |
| Assay Format | 96-well fluorometric | Ex/Em: 535/587 nm |
| Positive Control | Selegiline | IC₅₀ = 30 nM[5] |
| Data Output | % Inhibition, IC₅₀ | - |
Part 2: Secondary Screening - Cell Viability (MTT) Assay
Scientific Rationale
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases within metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of living cells. By exposing a relevant cell line (e.g., human neuroblastoma SH-SY5Y) to the test compound, we can determine its potential for inducing cell death, a critical parameter for evaluating its therapeutic index.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a general method that can be adapted for various adherent cell lines.[7][8]
1. Materials and Reagents:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Absorbance microplate reader (with a 570 nm filter)
2. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound or vehicle control (medium with DMSO).
-
Incubation: Return the plate to the incubator for 24 to 72 hours. The incubation time should be chosen based on the cell doubling time and the expected mechanism of action.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution to each well.[8] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Incubate the plate for an additional 15 minutes to 4 hours at 37°C on an orbital shaker, protected from light, to ensure all formazan is dissolved.[7] Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Background Subtraction: Subtract the absorbance of a media-only blank from all readings.
-
Calculate Percent Viability: Use the following formula: % Viability = [(Absorbance_Test_Compound / Absorbance_Vehicle_Control)] * 100
-
Determine CC₅₀: Plot the % Viability against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the CC₅₀ (Cytotoxic Concentration 50%), which is the concentration that reduces cell viability by 50%.
| Parameter | Description | Example Value |
| Test Compound | 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | - |
| Cell Line | SH-SY5Y (human neuroblastoma) | - |
| Assay Format | 96-well colorimetric | OD at 570 nm |
| Positive Control | Doxorubicin or Staurosporine | Varies by cell line |
| Data Output | % Viability, CC₅₀ | - |
Conclusion and Forward Look
This document outlines a robust, two-tiered in vitro screening approach for the initial characterization of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. By first assessing its potential as a MAO-B inhibitor and subsequently evaluating its general cytotoxicity, researchers can generate critical preliminary data. The results from these assays—specifically the IC₅₀ from the MAO-B assay and the CC₅₀ from the MTT assay—will allow for the calculation of a Selectivity Index (SI = CC₅₀ / IC₅₀). A high SI value would indicate that the compound is effective against its target at concentrations far below those that cause general cell death, marking it as a promising candidate for further investigation. This structured approach ensures a data-driven progression in the early stages of the drug discovery pipeline.
References
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PubChem. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
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Cecchetti, V., et al. Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. PubMed. [Link]
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Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers Media S.A. [Link]
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MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI AG. [Link]
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ResearchGate. (PDF) Synthesis and antioxidant activity of 2-methylthio-pyrido[3,2-e][1][9][10] triazolo[1,5-a]pyrimidines. ResearchGate GmbH. [Link]
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PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI AG. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
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Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. U.S. National Library of Medicine. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. U.S. National Library of Medicine. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche Diagnostics. [Link]
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Royal Society of Chemistry. Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society of Chemistry. [Link]
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Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
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ResearchGate. (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate GmbH. [Link]
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ResearchGate. Synthesis and biological evaluation of some novel pyrido[2,3-d]pyrimidine derivatives as antimicrobial and antioxidant agents. ResearchGate GmbH. [Link]
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Auctores Publishing. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing LLC. [Link]
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Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
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MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI AG. [Link]
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ResearchGate. (PDF) LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. ResearchGate GmbH. [Link]
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National Center for Biotechnology Information. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. U.S. National Library of Medicine. [Link]
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ResearchGate. Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate GmbH. [Link]
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National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. U.S. National Library of Medicine. [Link]
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The Versatile Scaffold: Application Notes on the Synthesis and Utility of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction: A Privileged Heterocycle in Modern Organic Synthesis
The landscape of contemporary drug discovery and organic synthesis is continually shaped by the emergence of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the pyrido[3,2-b][1][2]oxazin-3(4H)-one core has garnered significant attention as a "privileged" structure. Its rigid, fused-ring system, combined with the presence of strategically positioned heteroatoms, makes it an ideal template for the development of biologically active molecules. This application note provides an in-depth guide to the synthesis and synthetic applications of a key derivative, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , for researchers, medicinal chemists, and professionals in drug development. We will explore the fundamental reactivity of this scaffold and present detailed protocols for its synthesis and derivatization, underscoring its potential as a versatile building block in the creation of complex molecular architectures.
The pyrido-oxazinone framework is a cornerstone in the design of various therapeutic agents, with derivatives showing promise as antimicrobial and anti-inflammatory agents.[3][4] Notably, the broader class of 1,4-oxazine-containing compounds is prevalent in a range of bioactive natural products and pharmaceuticals, highlighting their significance as synthetic targets.[3]
Core Synthesis: A Reliable Pathway to the Pyrido-oxazinone Scaffold
The construction of the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is most effectively achieved through the cyclization of a suitably substituted aminopyridine precursor. The key starting material is 2-amino-3-hydroxy-5-methylpyridine, which contains the requisite functionalities for the formation of the oxazinone ring. The general strategy involves the reaction of this aminophenol analogue with a two-carbon electrophile, typically a chloroacetyl halide, to first form an amide intermediate, which then undergoes intramolecular cyclization.
dot
Caption: General synthetic route to the target compound.
Protocol 1: Synthesis of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol outlines a representative procedure for the synthesis of the title compound, based on established methods for analogous pyrido-oxazinone structures.[3]
Materials:
-
2-Amino-3-hydroxy-5-methylpyridine
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxy-5-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic lactam carbonyl stretch in the IR spectrum should be observable around 1680-1700 cm⁻¹.
Synthetic Applications: A Gateway to Molecular Diversity
The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a versatile intermediate for the synthesis of a wide array of more complex molecules. The presence of a secondary amide proton, an aromatic pyridine ring, and a reactive methyl group provides multiple handles for further chemical transformations.
dot
Caption: Potential synthetic pathways from the core scaffold.
N-Functionalization of the Lactam Nitrogen
The amide nitrogen of the oxazinone ring is a key site for introducing molecular diversity. Deprotonation with a suitable base, followed by reaction with an electrophile, allows for the straightforward installation of a wide range of substituents. This strategy is central to the synthesis of many kinase inhibitors, where the N-substituent often plays a crucial role in binding to the target protein.
Table 1: Representative Conditions for N-Alkylation and N-Acylation
| Reaction Type | Reagents | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | NaH, K₂CO₃ | DMF, THF | 0 °C to rt |
| N-Acylation | Acyl chloride (e.g., RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to rt |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DIAD | - | THF | 0 °C to rt |
Protocol 2: N-Alkylation of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials:
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of the scaffold can undergo electrophilic aromatic substitution, although it is generally less reactive than a benzene ring. Halogenation, nitration, and sulfonation are possible under appropriate conditions, providing intermediates for further functionalization, such as palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Should a halogen be introduced onto the pyridine ring, a plethora of cross-coupling reactions become accessible, including Suzuki, Heck, and Sonogashira couplings.[5] This opens up avenues for the synthesis of biaryl and other complex structures, which are common motifs in medicinal chemistry.
Conclusion: A Scaffold with Enduring Potential
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one represents a highly valuable and versatile scaffold for organic synthesis and drug discovery. Its straightforward synthesis and the multiple sites available for functionalization make it an attractive starting point for the construction of diverse molecular libraries. The proven success of the broader pyrido-oxazinone class in yielding potent kinase inhibitors underscores the therapeutic potential of derivatives of this scaffold. The protocols and synthetic strategies outlined in this application note are intended to provide researchers with a solid foundation for exploring the rich chemistry of this important heterocyclic system.
References
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MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Retrieved from [Link]
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ScienceDirect. (2025). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][2]benzoxazines. Retrieved from [Link]
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PubMed Central (PMC). (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
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PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
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PubMed. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (2025). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Retrieved from [Link]
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PubMed Central (PMC). (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Retrieved from [Link]
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Application Notes and Protocols for Determining the Antimicrobial Activity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial properties of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. In the face of rising antimicrobial resistance, the methodical assessment of novel chemical entities is paramount.[1][2][3] This guide details standardized protocols for determining the compound's spectrum of activity and potency against a panel of clinically relevant bacteria and fungi. Methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4][5][6][7]
Introduction: The Rationale for Antimicrobial Profiling
The escalating threat of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents.[2] Pyridobenzoxazine derivatives have emerged as a promising class of compounds, with some analogues demonstrating significant antibacterial activity.[8][9] Therefore, a systematic and rigorous evaluation of the antimicrobial potential of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a critical step in its preclinical development.
This application note will delineate the essential in vitro assays for a comprehensive antimicrobial characterization of this novel compound. The primary objectives of these protocols are:
-
To determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism.[10][11][12][13]
-
To assess the spectrum of activity: Identifying which types of bacteria and fungi are susceptible to the compound.
-
To establish a reproducible testing framework: Ensuring that the generated data is reliable and consistent.
The protocols described herein are designed to be self-validating through the inclusion of appropriate quality control (QC) measures, including the use of standard reference strains.[14][15][16]
Essential Materials and Reagents
A successful antimicrobial susceptibility testing (AST) workflow is contingent on the quality and standardization of materials.
| Category | Item | Recommended Specifications & Supplier Examples | Purpose |
| Test Compound | 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | High purity (≥95%); Known supplier | The agent to be evaluated. |
| Solvent | Dimethyl sulfoxide (DMSO) | Cell culture grade; Sigma-Aldrich, Thermo Fisher Scientific | To dissolve the test compound for stock solution preparation. |
| Bacterial Strains | See Table 2 for a detailed list | ATCC®, NCTC | Representative Gram-positive and Gram-negative bacteria, including QC strains. |
| Fungal Strains | See Table 2 for a detailed list | ATCC®, NCTC | Representative yeast and mold species, including QC strains. |
| Growth Media | Mueller-Hinton Broth (MHB) and Agar (MHA) | Cation-adjusted for bacteria; Becton Dickinson (BD), Thermo Fisher Scientific | Standardized media for bacterial susceptibility testing.[4] |
| Mueller-Hinton Agar with 2% glucose and 0.5 µg/mL methylene blue | For fungal disk diffusion testing.[17] | Supports fungal growth and enhances zone definition.[17] | |
| RPMI 1640 Medium | With L-glutamine, without bicarbonate, buffered with MOPS | Standardized medium for fungal broth microdilution. | |
| Labware | Sterile 96-well microtiter plates | Flat-bottom, polystyrene; Corning, Greiner Bio-One | For broth microdilution assays. |
| Sterile Petri dishes (90 mm or 150 mm) | Polystyrene; VWR, Sarstedt | For disk diffusion and agar-based assays. | |
| Sterile paper disks (6 mm) | Blank; Whatman™, BD | Carrier for the test compound in disk diffusion assays. | |
| Sterile swabs | Cotton or dacron; Puritan, Copan | For inoculating agar plates. | |
| Equipment | Incubator | Temperature controlled (35 ± 2 °C) | For microbial growth. |
| Spectrophotometer or Nephelometer | Capable of measuring at 600 nm | To standardize inoculum density (McFarland standards). | |
| Calipers or ruler | Graduated in millimeters | To measure zones of inhibition. | |
| Micropipettes and sterile tips | Various volumes (1-1000 µL) | For accurate liquid handling. |
Quality Control: The Cornerstone of Reliable Data
Rigorous quality control is essential to ensure the accuracy and reproducibility of AST results.[15] This involves the regular use of well-characterized reference strains with known susceptibility profiles.
Table 2: Recommended Microbial Strains for Testing
| Microorganism | Strain Designation | Gram Stain/Type | Significance |
| Staphylococcus aureus | ATCC® 29213™ | Gram-positive | QC strain for broth microdilution and disk diffusion.[14][18] |
| Enterococcus faecalis | ATCC® 29212™ | Gram-positive | QC strain for broth microdilution.[18] |
| Escherichia coli | ATCC® 25922™ | Gram-negative | QC strain for broth microdilution and disk diffusion. |
| Pseudomonas aeruginosa | ATCC® 27853™ | Gram-negative | QC strain for broth microdilution and disk diffusion. |
| Candida albicans | ATCC® 90028™ | Yeast | QC strain for antifungal susceptibility testing. |
| Candida parapsilosis | ATCC® 22019™ | Yeast | QC strain for antifungal susceptibility testing. |
| Aspergillus fumigatus | ATCC® 204305™ | Mold | QC strain for antifungal susceptibility testing.[15] |
These QC strains should be tested concurrently with the experimental compound to validate the test system.[14][19] The resulting MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[6][19][20]
Experimental Protocols
The following protocols provide a step-by-step guide to assessing the antimicrobial activity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of a novel compound.[21] It allows for the quantitative assessment of the compound's potency.
Workflow for Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of the Test Compound:
-
Prepare a stock solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in DMSO at a concentration of 10 mg/mL.
-
Further dilutions should be made in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the microorganisms.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.[1]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[22]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C.
-
Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Reading and Interpreting Results:
Protocol 2: Agar Disk Diffusion for Preliminary Susceptibility Screening
The disk diffusion method is a qualitative or semi-quantitative technique that is excellent for initial screening of a compound's activity against a broad range of microorganisms.[4][23][24][25]
Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion assay.
Step-by-Step Methodology:
-
Preparation of Inoculum and Plates:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland).
-
Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth. The plate should be swabbed in three directions, rotating approximately 60 degrees each time.[1]
-
-
Preparation and Application of Disks:
-
Impregnate sterile 6 mm paper disks with a known amount of the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one solution. A typical starting point is to apply 10-20 µL of a concentrated stock to each disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact with the agar.[26] Disks should be spaced far enough apart to prevent overlapping of inhibition zones.[4]
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-18 hours for bacteria and 24-48 hours for fungi.[27]
-
-
Reading and Interpreting Results:
Protocol 3: Agar Well Diffusion Assay
This method is an alternative to the disk diffusion assay and is particularly useful for testing crude extracts or compounds that are not readily impregnable onto paper disks.[28][29]
Step-by-Step Methodology:
-
Plate Preparation and Inoculation:
-
Prepare and inoculate Mueller-Hinton agar plates with a standardized microbial lawn as described for the disk diffusion method.
-
-
Well Creation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[29]
-
-
Compound Application:
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution at various concentrations into each well.[30]
-
-
Incubation and Measurement:
-
Incubate the plates as previously described.
-
Measure the diameter of the zones of inhibition around each well.
-
Data Analysis and Interpretation
The interpretation of results is a critical step in understanding the antimicrobial potential of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Table 3: Interpreting Antimicrobial Susceptibility Data
| Assay | Primary Endpoint | Interpretation |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | The lower the MIC value, the more potent the compound.[10][12] An MIC value for one compound cannot be directly compared to the MIC of another with a different chemical structure.[10][12] |
| Disk Diffusion | Zone of Inhibition Diameter in mm | A larger zone diameter generally indicates greater susceptibility. The results are qualitative (susceptible/resistant) and can be correlated with MIC values using established standards for known antibiotics.[25] |
| Agar Well Diffusion | Zone of Inhibition Diameter in mm | Similar to disk diffusion, a larger zone indicates greater activity. This method is useful for comparing the relative activity of different concentrations of the test compound. |
For novel compounds, there are no pre-defined breakpoints for "susceptible," "intermediate," or "resistant" categories.[31] Therefore, the initial assessment should focus on comparing the MIC values to those of established antibiotics against the same panel of organisms.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| No growth in positive control wells/plates | Inoculum was not viable; Incubation error. | Use a fresh culture for inoculum preparation; Verify incubator temperature. |
| Growth in negative control (sterility) wells | Contamination of media or reagents. | Use fresh, sterile media and reagents; Aseptically handle all materials. |
| QC strain results are out of range | Procedural error (e.g., incorrect inoculum density, improper incubation); Contaminated QC strain; Degraded antimicrobial disks/reagents. | Review and adhere strictly to the protocol; Use a fresh, verified QC strain; Check expiration dates and storage conditions of all materials. |
| Inconsistent zone sizes or MIC values | Inoculum density not standardized; Uneven lawn on agar plates; Variation in agar depth. | Always use a 0.5 McFarland standard for inoculum preparation; Ensure proper streaking technique for a uniform lawn; Use a consistent volume of agar in each plate. |
Conclusion
The protocols outlined in this application note provide a robust and standardized framework for the initial in vitro evaluation of the antimicrobial activity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. By adhering to these methodologies, which are aligned with international standards, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this and other novel antimicrobial candidates.
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Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]
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Kim, Y., Yong, D., & Lee, K. (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 36(5), 450–456. Retrieved from [Link]
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Application Notes & Protocols: A Tiered Approach to Anti-inflammatory Screening of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
The pyrido[3,2-b]oxazine scaffold is a heterocyclic system of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The specific compound, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, presents a novel structural motif for which the therapeutic potential, particularly in the context of inflammation, remains largely unexplored. Inflammation is a complex biological response implicated in a myriad of diseases, from autoimmune disorders to neurodegenerative conditions.[2] Key mediators of the inflammatory cascade include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for the production of prostaglandins.[3]
The activation of macrophages, pivotal cells in the innate immune system, by stimuli like bacterial lipopolysaccharide (LPS) triggers intracellular signaling cascades, prominently the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways culminate in the transcriptional activation of genes encoding inflammatory mediators.[6] Consequently, the inhibition of these pathways or their downstream targets represents a cornerstone of anti-inflammatory drug discovery.
This document provides a comprehensive, tiered workflow for the initial anti-inflammatory screening of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The described protocols are designed to first establish the compound's cytotoxicity profile, followed by a systematic evaluation of its ability to modulate key inflammatory responses in a well-established murine macrophage cell line, RAW 264.7.
PART 1: Foundational Assays - Cytotoxicity and Primary Screening
A critical initial step in the evaluation of any novel compound is to determine its inherent toxicity to the cellular model system. This ensures that any observed anti-inflammatory effects are not a mere consequence of cell death. Following the determination of a non-toxic concentration range, a primary screen is conducted to assess the compound's ability to inhibit nitric oxide (NO) production, a key inflammatory mediator produced by activated macrophages.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in complete DMEM. After the 24-hour incubation, replace the old media with 100 µL of fresh media containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
LDH Measurement: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the LDH assay reagent to each well and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Primary Anti-inflammatory Screen: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the LDH assay. Pre-treat the cells with non-toxic concentrations of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for 2 hours.[7]
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[7]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent in a 96-well plate.
-
Data Acquisition: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.[9]
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each concentration of the test compound.
PART 2: Secondary Screening and Mechanistic Insights
Compounds demonstrating significant and non-toxic inhibition of NO production in the primary screen should be advanced to secondary assays to further characterize their anti-inflammatory profile and elucidate their potential mechanism of action.
Quantification of Pro-inflammatory Cytokines: ELISA for TNF-α and IL-6
Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive methods for quantifying the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture supernatant.[10]
Protocol:
-
Sample Collection: Culture and treat RAW 264.7 cells with the test compound and LPS as described for the NO assay. Collect the culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[11][12] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate to develop a colorimetric signal.[10]
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentrations of TNF-α and IL-6 based on the standard curves. Determine the IC₅₀ value for the inhibition of each cytokine.
Assessment of COX-2 Inhibitory Activity
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins during inflammation.[13] Specific COX-2 inhibitor screening kits are available to directly measure the enzymatic activity.
Protocol:
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit, which typically measures the peroxidase activity of COX-2.[14]
-
Procedure: Follow the manufacturer's protocol, which generally involves incubating recombinant human COX-2 with arachidonic acid (the substrate) in the presence and absence of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Data Acquisition: The enzymatic reaction produces a fluorescent or colorimetric signal that is proportional to the COX-2 activity.[14]
-
Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value of the test compound.
Data Presentation and Interpretation
For a clear and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity and Primary Anti-inflammatory Activity
| Compound Concentration (µM) | % Cytotoxicity (LDH) | % NO Inhibition |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Secondary Anti-inflammatory Activity
| Compound Concentration (µM) | % TNF-α Inhibition | % IL-6 Inhibition | % COX-2 Inhibition |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear overview of the screening process and the potential molecular targets, graphical representations are invaluable.
Caption: Tiered screening workflow for 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Key inflammatory signaling pathways and potential targets.
Conclusion and Future Directions
The presented tiered screening approach provides a robust and efficient framework for the initial anti-inflammatory characterization of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Positive results from these in vitro assays, particularly potent inhibition of pro-inflammatory cytokines and/or COX-2 activity at non-toxic concentrations, would warrant further investigation. Subsequent studies could include exploring the compound's effects on the upstream NF-κB and MAPK signaling pathways through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins. Ultimately, promising in vitro data would provide a strong rationale for advancing 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to in vivo models of inflammation to evaluate its therapeutic potential in a more complex biological system.
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Application Notes and Protocols for Cell Viability Assays: Evaluating 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with XTT and MTT
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Cell Viability Assays in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. This guide provides a comprehensive overview and detailed protocols for evaluating the cytotoxic and cytostatic potential of novel small molecules, using 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a primary example. This heterocyclic compound, belonging to the pyridoxazinone class, is representative of a chemical space rich with biologically active agents, including kinase inhibitors and anti-inflammatory molecules.[1][2] Therefore, robust and reliable methods to quantify its impact on cell proliferation and survival are paramount for its potential therapeutic development.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and field-proven insights to ensure the generation of high-fidelity data. We will delve into two of the most widely adopted colorimetric methods for determining cell viability: the XTT and MTT assays.
Pillar I: The Scientific Foundation of Tetrazolium-Based Assays
At their core, both XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are predicated on the metabolic activity of living cells. Specifically, they measure the activity of mitochondrial dehydrogenases, enzymes that are only active in viable cells.[3][4] These enzymes cleave the tetrazolium ring of the substrate, converting it into a colored formazan product. The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
While both assays share this fundamental principle, they possess key differences that influence their suitability for specific applications.
-
MTT Assay: The product of MTT reduction is an insoluble purple formazan that requires a separate solubilization step using an organic solvent like DMSO.[3][6] This additional step can introduce variability and is not ideal for high-throughput screening.
-
XTT Assay: In contrast, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and allowing for direct measurement of the absorbance in a microplate reader.[5][7][8] This makes the XTT assay more convenient and generally more suitable for high-throughput applications.
Critical Consideration: Potential for Compound Interference
A crucial aspect of employing tetrazolium-based assays is the potential for direct chemical interference by the test compound. Compounds with intrinsic reducing properties, such as antioxidants and certain flavonoids, can directly reduce the tetrazolium salt to formazan in the absence of cellular metabolic activity, leading to a false-positive signal for cell viability.[9][10][11] Therefore, it is imperative to include appropriate controls to assess for such interference when evaluating novel compounds like 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Pillar II: Experimental Design and Self-Validating Protocols
A well-designed experiment with embedded controls is a self-validating system. The following protocols are structured to not only provide a step-by-step guide but also to incorporate the necessary controls for robust and reliable data generation.
Experimental Workflow Overview
The general workflow for assessing the effect of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one on cell viability is as follows:
Caption: General workflow for cell viability assessment.
Detailed Protocol: XTT Cell Viability Assay
The XTT assay is often the preferred method due to its simplicity and higher throughput capacity.
Materials:
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron coupling reagent)
-
96-well flat-bottom microplates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one stock solution (e.g., in DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm.[7]
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of complete culture medium).[12] The optimal cell number should be determined empirically for each cell line to ensure the absorbance values fall within the linear range of the assay.[7]
-
Include wells with medium only to serve as a background control.[13]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically ≤ 0.5%.
-
Remove the seeding medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent as the compound-treated wells) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[7] The incubation time should be optimized for the specific cell line to achieve a sufficient color change without reaching saturation.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
Measure the absorbance at 450-500 nm (measurement wavelength) and 630-690 nm (reference wavelength).[7] The reference wavelength reading helps to correct for non-specific background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Subtract the reference wavelength absorbance from the measurement wavelength absorbance for each well.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Table 1: XTT Assay Plate Layout Example
| Well | Content |
| A1-A3 | Medium Only (Blank) |
| B1-B3 | Vehicle Control (Cells + DMSO) |
| C1-H12 | Cells + Serial Dilutions of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one |
Detailed Protocol: MTT Cell Viability Assay
The MTT assay remains a widely used and cost-effective method for assessing cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom microplates
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one stock solution (e.g., in DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[6]
Protocol Steps:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the XTT protocol.
-
-
MTT Reagent Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[3]
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis:
The data analysis for the MTT assay is the same as for the XTT assay, using the absorbance readings at 570 nm.
Mechanism of Tetrazolium Salt Reduction
Caption: Enzymatic reduction of tetrazolium salts.
Pillar III: Authoritative Grounding and Data Interpretation
Distinguishing Cytotoxic vs. Cytostatic Effects
It is important to recognize that a decrease in the signal from these assays indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[15] To differentiate between these two outcomes, it is recommended to perform additional assays, such as a direct cell count at the beginning and end of the treatment period or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
Control for Direct Compound Interference
To rule out false-positive results due to the direct reduction of the tetrazolium salt by 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a cell-free control experiment is essential.
Protocol for Interference Check:
-
In a 96-well plate, add 100 µL of complete culture medium to several wells.
-
Add serial dilutions of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to these wells.
-
Add the XTT or MTT reagent as per the respective protocols.
-
Incubate for the same duration as the cell-based assay.
-
Read the absorbance.
A significant increase in absorbance in the absence of cells would indicate direct interference by the compound. If interference is observed, alternative viability assays that do not rely on metabolic reduction, such as those measuring ATP levels or cell membrane integrity, should be considered.[16]
Table 2: Summary of Assay Parameters
| Parameter | XTT Assay | MTT Assay |
| Principle | Enzymatic reduction of XTT to a water-soluble formazan | Enzymatic reduction of MTT to an insoluble formazan |
| Solubilization Step | Not required | Required (e.g., DMSO) |
| Throughput | High | Moderate |
| Absorbance (nm) | 450-500 (measurement), 630-690 (reference) | 570 |
| Key Advantage | Simplicity, speed | Cost-effective |
| Potential Pitfall | Interference from reducing compounds | Interference from reducing compounds, variability from solubilization |
Conclusion
The XTT and MTT assays are powerful and accessible tools for assessing the in vitro effects of novel compounds like 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one on cell viability. By understanding the underlying principles, implementing robust protocols with appropriate controls, and carefully interpreting the data, researchers can generate reliable and meaningful results that are crucial for advancing drug discovery programs. The choice between the XTT and MTT assay will depend on the specific experimental needs, with the XTT assay offering advantages in terms of ease of use and throughput.
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Chem-Impex. (n.d.). 6-Methyl-3(2H)-pyridazinone. Retrieved from [Link]
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PubMed. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Retrieved from [Link]
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MDPI. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]
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MDPI. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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ResearchGate. (2025). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]
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PubMed. (n.d.). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]
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ResearchGate. (2015). Has anyone encountered interference of Fe3O4 with tetrazolium salts-based viability assays?. Retrieved from [Link]
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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PMC - NIH. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
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Application Notes and Protocols for the Development of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Foreword: The Therapeutic Potential of the Pyrido[3,2-b]oxazinone Scaffold
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Heterocyclic compounds form the backbone of many approved drugs, and among these, the pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a structure of significant interest. This bicyclic system, a fusion of a pyridine and a 1,4-oxazin-3-one ring, presents a unique three-dimensional architecture with strategically positioned hydrogen bond donors and acceptors, making it an attractive candidate for interaction with various biological targets.
This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of derivatives of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Drawing upon established synthetic methodologies for related heterocyclic systems and the known biological activities of analogous compounds, these notes are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore the therapeutic potential of this promising class of molecules. Our focus will be on derivatization strategies aimed at probing structure-activity relationships (SAR) for anticancer, anti-inflammatory, and antimicrobial applications.
I. Rationale for Derivatization: Targeting Key Biological Pathways
The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is an analog of various biologically active heterocyclic systems, including benzoxazines and other pyridoxazinones. Literature on these related structures provides a strong rationale for the exploration of its derivatives in several therapeutic areas.
-
Anticancer Activity: Derivatives of the closely related pyrido[2,3-b][1][2]oxazine scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). EGFR is a key player in cell proliferation and survival, and its aberrant signaling is a hallmark of many cancers. The development of EGFR-TK inhibitors is a clinically validated strategy in oncology. By designing derivatives of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, we can aim to optimize interactions with the ATP-binding site of EGFR, potentially leading to the discovery of novel anticancer agents.
-
Anti-inflammatory Effects: The pyridazinone core, which shares structural similarities with the pyridoxazinone system, is a well-established scaffold in the development of anti-inflammatory agents[3]. Many of these compounds exert their effects through the inhibition of key inflammatory mediators. The structural features of the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold suggest that its derivatives could also modulate inflammatory pathways, offering potential for the treatment of a range of inflammatory disorders.
-
Antimicrobial Potential: The broad biological activity of oxazine and pyridazinone derivatives extends to antimicrobial effects[4][5]. The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Systematic derivatization of the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core could lead to the identification of novel compounds with potent activity against clinically relevant bacterial and fungal pathogens.
II. Synthetic Strategy: From Core Scaffold to Diverse Derivatives
The development of a library of derivatives begins with a robust synthesis of the core scaffold. The following section outlines a proposed synthetic pathway for 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and subsequent derivatization strategies.
A. Synthesis of the Core Scaffold
The synthesis of the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core can be achieved in a three-step sequence starting from commercially available 3-hydroxy-6-methylpyridine. This strategy is based on established methods for the synthesis of related pyridoxazinones[1].
Caption: Synthetic pathway to the core scaffold.
Protocol 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
This protocol is adapted from established procedures for the nitration of hydroxypyridines[6][7].
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-6-methylpyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried to yield 3-hydroxy-6-methyl-2-nitropyridine.
Protocol 2: Synthesis of 2-Amino-3-hydroxy-6-methylpyridine
The reduction of the nitro group can be achieved using various standard methods[8]. Catalytic hydrogenation is a common and effective approach.
-
Reaction Setup: Dissolve 3-hydroxy-6-methyl-2-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give 2-amino-3-hydroxy-6-methylpyridine.
Protocol 3: Synthesis of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This cyclization reaction is based on the condensation of 2-aminophenols with chloroacetyl chloride[1].
-
Reaction Setup: Dissolve 2-amino-3-hydroxy-6-methylpyridine (1 equivalent) in a suitable solvent such as dioxane or DMF, and add a base (e.g., triethylamine or potassium carbonate, 2 equivalents).
-
Cyclization: Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
B. Derivatization Strategies
With the core scaffold in hand, several positions are amenable to derivatization to generate a library of analogs.
Caption: Key derivatization approaches.
1. N-Alkylation and N-Arylation at the Lactam Nitrogen (Position 4)
The nitrogen atom of the lactam is a primary site for derivatization, allowing for the introduction of a wide variety of substituents.
Protocol 4: General Procedure for N-Alkylation
This protocol is based on standard N-alkylation procedures for lactams[9].
-
Reaction Setup: To a solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents) at 0 °C.
-
Addition of Electrophile: After stirring for 30 minutes, add the desired alkyl or benzyl halide (e.g., R-Br or R-Cl, 1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 1: Representative N-Alkylated Derivatives
| Compound ID | R-Group | Expected Mass (M+H)⁺ |
| D1 | -CH₂-Ph | 269.1 |
| D2 | -CH₂-(4-Cl-Ph) | 303.1 |
| D3 | -CH₂-CH₂-N(CH₃)₂ | 248.1 |
| D4 | -CH₂-COOEt | 265.1 |
2. Amide Coupling via N-Functionalized Intermediates
The ester group in a derivative like D4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.
Protocol 5: Amide Coupling
This protocol utilizes standard peptide coupling reagents[3].
-
Hydrolysis (if starting from ester): Hydrolyze the N-alkylated ester (e.g., D4 ) using aqueous lithium hydroxide in a THF/water mixture to obtain the carboxylic acid intermediate.
-
Amide Coupling: To a solution of the carboxylic acid (1 equivalent) in DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). After stirring for 10 minutes, add the desired amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. The organic layer is washed successively with aqueous HCl, aqueous NaHCO₃, and brine. After drying and concentration, the product is purified by column chromatography.
3. Suzuki Cross-Coupling for Pyridine Ring Modification
To introduce diversity on the pyridine ring, a halogenated precursor is required. This can be achieved by starting with a halogenated 3-hydroxypyridine in the initial synthesis. Assuming a 6-bromo or 6-chloro analog of the core scaffold is synthesized, Suzuki cross-coupling can be employed to introduce aryl or heteroaryl moieties[10][11][12].
Protocol 6: Suzuki Cross-Coupling
This is a general protocol for palladium-catalyzed Suzuki reactions[12].
-
Reaction Setup: In a reaction vessel, combine the 6-halo-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a solvent system such as dioxane/water or toluene/ethanol/water.
-
Reaction: Degas the mixture with argon or nitrogen and then heat to 80-110 °C for 6-12 hours.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. The residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
III. Biological Evaluation: Protocols for In Vitro Assays
The following protocols provide a framework for the initial biological screening of the synthesized derivatives.
A. Anticancer Activity: EGFR Kinase Inhibition Assay
This in vitro assay measures the ability of the compounds to inhibit the kinase activity of EGFR.
Protocol 7: EGFR Kinase Assay (Luminescence-based)
This protocol is based on commercially available kinase assay kits that measure ATP consumption[10][13].
-
Reagents and Materials: Recombinant human EGFR kinase, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, and a luminescence-based ATP detection reagent.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase buffer, the test compound, and the EGFR enzyme. Incubate for 10-20 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate for a defined period (e.g., 60 minutes) at 30 °C. e. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. f. Read the luminescence on a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 8: Griess Assay for NO Production
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reaction: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). c. Incubate in the dark at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percent inhibition of NO production and determine the IC₅₀ values.
C. Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms[5][14].
Protocol 9: MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Data Presentation and Characterization
Thorough characterization of newly synthesized compounds is essential for establishing their identity and purity.
Table 2: Hypothetical Characterization Data for a Representative Derivative (D1)
| Analysis | Data |
| ¹H NMR | δ (ppm): 8.1-7.2 (m, 8H, Ar-H), 5.3 (s, 2H, N-CH₂-Ph), 4.7 (s, 2H, O-CH₂-CO), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): 165.8 (C=O), 150.2, 145.6, 136.4, 135.8, 129.1, 128.5, 127.9, 125.3, 118.7, 115.4 (Ar-C), 68.2 (O-CH₂), 48.5 (N-CH₂), 21.3 (Ar-CH₃) |
| Mass Spec (ESI) | m/z: 269.1 [M+H]⁺ |
| Purity (HPLC) | >95% |
V. Conclusion and Future Directions
The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for initiating a drug discovery program centered on this heterocyclic system. The modular nature of the proposed syntheses allows for the creation of a diverse library of compounds, enabling a thorough exploration of the structure-activity relationships. Future work should focus on the optimization of lead compounds identified through these initial screens, including studies on their mechanism of action, selectivity, and in vivo efficacy.
VI. References
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds - ResearchGate. (URL: [Link])
-
US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. (URL: )
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. (URL: [Link])
-
2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one - PubChem. (URL: [Link])
-
Anti-inflammatory activity of pyridazinones: A review - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. (URL: [Link])
-
Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors Using Molecular Docking and Interaction Fingerpr. (URL: [Link])
-
Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap. (URL: [Link])
-
US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (URL: )
-
Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - Semantic Scholar. (URL: [Link])
-
Synthesis, characterization and antimicrobial activities of some pyridoxine based metal complexes - JOCPR. (URL: [Link])
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])
-
CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (URL: )
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])
-
EGFR Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2 | ACS Omega. (URL: [Link])
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (URL: [Link])
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (URL: [Link])
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - ResearchGate. (URL: [Link])
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])
-
3-Hydroxy-6-methyl-2-nitropyridine - MySkinRecipes. (URL: [Link])
-
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - MDPI. (URL: [Link])
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
Sources
- 1. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-HYDROXY-6-METHYL-2-NITROPYRIDINE | 15128-90-2 [chemicalbook.com]
- 7. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. proprogressio.hu [proprogressio.hu]
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- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. promega.com [promega.com]
- 14. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic efforts. The synthesis, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. This guide addresses these challenges head-on.
Section 1: The Primary Synthetic Pathway: A Mechanistic Overview
The most common and efficient route to 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one involves a one-pot, two-step process starting from 2-amino-3-hydroxy-5-methylpyridine. The reaction proceeds via:
-
N-Acylation: The exocyclic amino group of the starting material, being a stronger nucleophile than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms the key intermediate, N-(3-hydroxy-5-methylpyridin-2-yl)-2-chloroacetamide.
-
Intramolecular Cyclization: In the presence of a suitable base, the hydroxyl group is deprotonated, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the chloride on the adjacent side chain in an SN2 reaction to form the six-membered oxazinone ring.[1]
This sequence is favored under controlled conditions, leading to the desired product.
Recommended Experimental Protocol
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-3-hydroxy-5-methylpyridine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or Acetonitrile, 10 mL/mmol).
-
Acylation Step: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature below 10 °C.[2] Stir the reaction at this temperature for 1-2 hours after the addition is complete.
-
Cyclization Step: Add a mild, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the mixture.[1]
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material and intermediate are consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water.[3] The solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is disappointingly low, and TLC shows multiple spots. What are the primary culprits?
A1: Low yield is typically a result of competing side reactions or suboptimal conditions. The most common issues are:
-
Incomplete Cyclization: The intermediate, N-(3-hydroxy-5-methylpyridin-2-yl)-2-chloroacetamide, may persist if the base is not strong enough, if insufficient heating is applied, or if the reaction time is too short. This intermediate is more polar and will have a lower Rf value on TLC than the final product.
-
Hydrolysis: The target molecule contains a lactam (cyclic amide) moiety, which is susceptible to hydrolysis, especially during aqueous work-up if conditions become too acidic or basic. This will reopen the ring, forming N-(3-hydroxy-5-methylpyridin-2-yl)-2-hydroxyacetamide.
-
Competitive O-Acylation: Although N-acylation is kinetically favored, some O-acylation can occur, leading to an isomeric intermediate that cannot cyclize correctly.[4][5] This is often exacerbated at higher temperatures during the initial acylation step.
Q2: I have a significant byproduct that is difficult to separate from my main product. Its mass is 18 daltons higher than my target. What is it and how do I prevent it?
A2: A mass increase of 18 Da (H₂O) strongly suggests hydrolysis of the oxazinone ring.
-
Identity: The byproduct is almost certainly the ring-opened carboxylic acid, 2-((3-hydroxy-5-methylpyridin-2-yl)amino)acetic acid, or its corresponding amide if ammonia is present. This occurs when the lactam bond is cleaved.
-
Causality: This is often caused by a harsh work-up. Using strong acids or bases to adjust the pH during extraction or precipitation can catalyze hydrolysis. Prolonged heating in the presence of water can also contribute.
-
Prevention & Solution:
-
Controlled Work-up: During the work-up, pour the reaction mixture into neutral or slightly basic (e.g., saturated sodium bicarbonate solution) ice-cold water. Avoid strong acids.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water present during the heating/cyclization phase can lead to hydrolysis of the chloroacetamide intermediate.
-
Purification: If the hydrolyzed impurity forms, it is significantly more polar. Careful column chromatography on silica gel, using a gradient elution (e.g., starting with dichloromethane and gradually adding methanol), can effectively separate it from the desired product.
-
Q3: My reaction mixture turned dark brown/black, resulting in a tar-like substance and very little desired product. What caused this decomposition?
A3: The formation of tar or polymeric material is a common issue in amine acylations if not properly controlled.
-
Causality: This is typically due to one or more of the following factors:
-
Excessive Heat: Running the reaction at too high a temperature can cause decomposition of the starting materials or the chloroacetamide intermediate.
-
Strong Base: Using a strong, nucleophilic base (e.g., NaOH, KOH) can lead to intermolecular side reactions and polymerization instead of the desired intramolecular cyclization.
-
Reagent Purity: Impurities in the starting 2-amino-3-hydroxy-5-methylpyridine can act as catalysts for polymerization under reaction conditions.
-
-
Prevention:
-
Temperature Control: Strictly control the temperature, especially during the addition of chloroacetyl chloride (keep at 0-5 °C). Do not exceed 80 °C during the cyclization step.
-
Choice of Base: Use a mild, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Organic bases like triethylamine can sometimes be used but may lead to other complications.
-
High-Purity Reagents: Use starting materials of the highest possible purity.
-
Table 1: Spectroscopic Data for Product vs. Key Intermediates
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Expected Mass [M+H]⁺ |
| 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Product) | ~10.8 (s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~4.6 (s, 2H, O-CH₂), ~2.2 (s, 3H, CH₃) | 179.08 |
| N-(3-hydroxy-5-methylpyridin-2-yl)-2-chloroacetamide (Intermediate) | ~9.8 (s, 1H, NH), ~8.0 (s, 1H, OH), ~7.8 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.3 (s, 2H, Cl-CH₂), ~2.2 (s, 3H, CH₃) | 215.04 |
| N-(3-hydroxy-5-methylpyridin-2-yl)-2-hydroxyacetamide (Hydrolysis Product) | ~9.7 (s, 1H, NH), ~8.0 (s, 1H, OH), ~7.8 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.0 (s, 2H, HO-CH₂), ~2.2 (s, 3H, CH₃) | 197.08 |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: How can I be sure that N-acylation is occurring preferentially over O-acylation?
The nitrogen atom of the exocyclic amino group in 2-amino-3-hydroxy-5-methylpyridine is a soft nucleophile and significantly more nucleophilic than the phenolic oxygen, which is a hard nucleophile.[4] Under the kinetic control provided by low-temperature conditions (0-5 °C), the reaction with the acyl chloride will overwhelmingly favor the more nucleophilic amine, leading to the desired N-acylated intermediate.
FAQ 2: What is the best way to monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Dichloromethane/Methanol (95:5 v/v). The product is less polar than the chloroacetamide intermediate and significantly less polar than the starting aminopyridine. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially for tracking low-level impurities, LC-MS is ideal.[6]
FAQ 3: Is column chromatography always necessary for purification?
Not always. If the reaction is clean and the primary impurity is unreacted starting material or the chloroacetamide intermediate, a simple recrystallization from ethanol is often sufficient to achieve high purity (>98%).[7] Column chromatography is recommended if you observe significant amounts of the hydrolyzed product or other closely-eluting side products.
Section 4: Visualization of Reaction Pathways
The following diagrams illustrate the intended synthetic route and the competing side reactions that can compromise the outcome.
Figure 1: The desired two-step, one-pot synthetic pathway to the target compound.
Figure 2: Competing side reactions of O-acylation and hydrolysis.
References
-
Vertex AI Search. (2025). Synthesis of 6-substituted 3-methyl-3,4-dihydro-2H-[8][9]benzoxazines.
- ResearchGate. (2020). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl).
-
ResearchGate. Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][8][10]oxazin‐4‐one under Microwave Irradiation Conditions.
- PubChem. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-.
- National Institutes of Health (NIH).
- Google Patents. Process for preparing 2-amino-5-chloropyridine.
-
ResearchGate. (2014). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][8][9]oxazine as new scaffolds for potential bioactive compounds.
-
National Institutes of Health (NIH). (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][9]oxazine-1,8-diones.
- PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one.
- ResearchGate.
- Oregon State University.
- Benchchem. Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.
-
Smolecule. (2023). Buy 2-Methyl-2H-pyrido[3,2-b][8][9]oxazin-3(4H)-one.
- ResearchGate. The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
- ChemicalBook. (2024).
-
MDPI. (2018). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-3,4-dihydro-[8][9][11]triazin-5-one.
- Brainly.in. (2021).
- MDPI. (2022).
- ResearchGate.
- ResearchGate. (2012). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
-
BLDpharm. 1198154-80-1|6-Methyl-1H,2H,3H-pyrido[2,3-b][8][9]oxazine.
- National Institutes of Health (NIH). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
- An eco-friendly and highly efficient route for N-acylation under c
- ResearchGate. Hydroxylated 2-Amino-3H-phenoxazin-3-one Derivatives as Products of 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) Biotransformation by Chaetosphaeria sp.
- ResearchGate. (2021).
- Identification and synthesis of impurities formed during sertindole prepar
- PubChem. 2-Amino-5-chloropyridine.
- MDPI. (2022). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide.
- ResearchGate. Synthesis, spectro-analytical, computational and biological studies of novel 6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-2H-pyran-2, 4(3H)-dione and its Co (II), Cu (II) and Hg (II) metal complexes.
Sources
- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the crystallization of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring a deeper understanding of the crystallization process.
I. Understanding the Molecule: Key Physicochemical Properties
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with a rigid, fused-ring structure. Its crystallization behavior is influenced by the presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-C), as well as a moderately polar character. The molecule possesses an amphiphilic nature, with both hydrophilic and lipophilic regions, which dictates its solubility in various solvents[1]. It exhibits enhanced solubility in polar organic solvents like DMSO, DMF, and alcohols[1]. Understanding these features is crucial for selecting an appropriate solvent system for crystallization.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in a question-and-answer format.
Q1: My compound will not crystallize and remains an oil. What should I do?
A1: Oiling out is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high or the solvent system is not ideal.
Causality: The solute-solvent interactions are such that at the point of phase separation, the solute molecules have not yet achieved the ordered arrangement required for crystal lattice formation.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Add more solvent: If the oiling occurs upon cooling, try redissolving the oil by heating and adding a small amount of additional solvent. A slower cooling rate can also be beneficial[2].
-
Use a different solvent system: The current solvent may be too good a solvent. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
-
Solvent System Modification:
-
Anti-solvent addition: If you are using a good solvent, try adding a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise at a slightly elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.
-
Vapor diffusion: Dissolve your compound in a small amount of a good solvent and place this in a sealed container with a larger volume of a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization[3].
-
-
Induce Nucleation:
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal size and morphology?
A2: The formation of fine needles or powder indicates rapid nucleation and crystal growth. To obtain larger, higher-quality crystals, the rates of nucleation and growth need to be carefully controlled.
Causality: A high degree of supersaturation leads to a burst of nucleation, resulting in many small crystals competing for the available solute.
Troubleshooting Steps:
-
Optimize the Cooling Profile:
-
Slow Cooling: Rapid cooling is a common cause of small crystals. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or cold room. Insulating the flask can help slow the cooling process[2].
-
Programmed Cooling: If available, use a programmable cooling system to implement a controlled, linear, or multi-step cooling profile. This allows for a more controlled approach to supersaturation[7][8].
-
-
Solvent Selection:
-
Reduce the Number of Nucleation Sites:
-
Filtering the Hot Solution: Dust and other particulate matter can act as nucleation sites. Filtering the hot, saturated solution through a pre-warmed filter can remove these extraneous particles[3].
-
Q3: My crystallization yield is very low. How can I improve it?
A3: Low yield suggests that a significant amount of your compound remains in the mother liquor after crystallization.
Causality: The solubility of the compound in the chosen solvent at the final crystallization temperature is too high.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Choose a Different Solvent: Select a solvent where your compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Anti-solvent Addition: After the initial crystallization, adding an anti-solvent to the mother liquor can often induce a second crop of crystals.
-
-
Maximize Supersaturation (at the final stage):
-
Lower the Final Temperature: After cooling to room temperature, place the crystallization vessel in an ice bath or a freezer to further decrease the solubility of your compound.
-
Evaporation: If using a relatively volatile solvent, you can allow some of the solvent to evaporate slowly, which will increase the concentration of your compound and promote further crystallization.
-
Q4: The purity of my crystals is not as expected. What could be the cause?
A4: Impurities can be incorporated into the crystal lattice or trapped between crystals.
Causality: Rapid crystallization can trap impurities. Also, some impurities may have similar structures to your compound and co-crystallize[11][12].
Troubleshooting Steps:
-
Slow Down Crystallization: As mentioned previously, slower crystal growth allows for more selective incorporation of the desired molecule into the crystal lattice, excluding impurities[11].
-
Recrystallization: A second crystallization of the impure solid will often significantly improve purity.
-
Wash the Crystals: After filtering, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
III. Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent system.
Materials:
-
6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the compound into several test tubes.
-
Add a small amount of a single solvent (e.g., 0.1 mL) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely, the solvent is too good for single-solvent crystallization at room temperature.
-
If the compound is not fully soluble, gently heat the mixture while adding more solvent dropwise until the solid dissolves completely[4]. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for crystal formation. An ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling[4].
Data Summary Table:
| Solvent | Solubility at RT (approx. mg/mL) | Solubility at Elevated Temp. (approx. mg/mL) | Crystal Formation upon Cooling |
| Water | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane |
Protocol 2: Seeding Technique to Induce Crystallization
Seeding is a powerful technique to control nucleation[5][6].
Materials:
-
Supersaturated solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Seed crystals of the compound
-
Spatula or glass rod
Procedure:
-
Prepare a supersaturated solution of your compound just below the temperature at which it would spontaneously crystallize.
-
Take a very small amount of seed crystals on the tip of a clean spatula or glass rod.
-
Introduce the seed crystals into the supersaturated solution.
-
Observe the solution. If the conditions are right, the seed crystals will begin to grow.
-
Allow the crystal growth to proceed at a controlled temperature.
IV. Visualizations
Troubleshooting Crystallization Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
Factors Influencing Crystallization
This diagram shows the interplay of key factors affecting the crystallization process.
Caption: Key factors influencing the outcome of a crystallization experiment.
V. References
-
Guide for crystallization. (n.d.). Retrieved January 26, 2026, from [Link]
-
Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2011). Pharmaceutical Technology. Retrieved January 26, 2026, from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved January 26, 2026, from [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Seeding in Crystallisation. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][9]benzoxazines. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Cooling profiles followed in batch cooling crystallizations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2022). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2015). CrystEngComm (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Experimentally Testing Solvents. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Seeding. (n.d.). Hampton Research. Retrieved January 26, 2026, from [Link]
-
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved January 26, 2026, from [Link]
-
6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2007). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Crystallization screening: the influence of history on current practice. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (n.d.). Retrieved January 26, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]
-
Development of Crystallization Processes for Pharmaceutical Applications. (2007). LACCEI.org. Retrieved January 26, 2026, from [Link]
-
Crystal-seeding. (n.d.). Diamond Light Source. Retrieved January 26, 2026, from [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved January 26, 2026, from [Link]
-
How Do Impurities Affect Crystal Structures? (2024). YouTube. Retrieved January 26, 2026, from [Link]
-
4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Model Identification and Control Strategies for Batch Cooling Crystallizers. (n.d.). CEPAC. Retrieved January 26, 2026, from [Link]
-
Seeding Techniques. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]
-
Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023). Technobis Crystallization Systems. Retrieved January 26, 2026, from [Link]
Sources
- 1. Buy 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 20348-19-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy Analysis of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Against Established Anti-Inflammatory Agents
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of immunomodulatory drug discovery, novel heterocyclic compounds are a focal point of investigation. This guide provides a comparative framework for evaluating the anti-inflammatory potential of a novel pyridoxazine derivative, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against two clinically significant anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).
This document is structured to guide researchers through a logical, scientifically rigorous evaluation process. It details the underlying mechanisms, provides validated experimental protocols for head-to-head comparison, and presents illustrative data to contextualize potential outcomes. The objective is not merely to present data but to offer a self-validating system for inquiry, grounded in established pharmacological principles.
Mechanistic Overview of Comparators
A robust comparison necessitates understanding the distinct mechanisms of action of the benchmark drugs. Inflammation is a complex biological response involving multiple signaling pathways. Dexamethasone and Indomethacin modulate these pathways at different key junctures.
-
Dexamethasone: A synthetic glucocorticoid, its primary anti-inflammatory action is mediated through the glucocorticoid receptor (GR). Upon binding, the GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and, crucially, inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of inflammatory mediators.
-
Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin's mechanism is more targeted. It blocks the conversion of arachidonic acid to prostaglandins (PGs), potent inflammatory mediators responsible for vasodilation, pain, and fever.
The hypothetical compound, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, will be assessed for its ability to modulate these or other pathways, providing insight into its potential as a novel anti-inflammatory agent.
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB pathway is a cornerstone of the inflammatory response, making it a critical target for analysis. Its activation by stimuli like lipopolysaccharide (LPS) leads to the transcription of numerous pro-inflammatory genes.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Design for Comparative Efficacy
To ensure a thorough and unbiased comparison, a multi-tiered approach is essential, progressing from in vitro cellular assays to in vivo models of inflammation. This workflow provides a comprehensive picture of a compound's potency, selectivity, and physiological effects.
Caption: A multi-tiered workflow for evaluating anti-inflammatory compounds.
In Vitro Efficacy: Murine Macrophage Model
The RAW 264.7 murine macrophage cell line is a widely accepted model for studying the inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS).
Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Cytotoxicity Assessment (Pre-screening): Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentrations of the test compound. Treat cells with various concentrations of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for 24 hours. Assess cell viability using the MTT assay. All subsequent experiments must use non-cytotoxic concentrations.
-
Compound Treatment: Pre-treat the cells for 1 hour with varying concentrations of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, Dexamethasone, or Indomethacin.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Quantification:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels using a competitive ELISA kit.
-
TNF-α and IL-6: Measure the concentrations of these pro-inflammatory cytokines using specific ELISA kits.
-
-
Data Analysis: Calculate the concentration of each compound required to inhibit the production of the inflammatory mediator by 50% (IC50).
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard and highly reproducible acute inflammation model in rodents, primarily used to evaluate the anti-edematous effect of anti-inflammatory drugs.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (Indomethacin, 10 mg/kg, oral)
-
Test Group 1 (Compound X, low dose)
-
Test Group 2 (Compound X, medium dose)
-
Test Group 3 (Compound X, high dose)
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Data Summary (Illustrative)
The following tables present hypothetical data to illustrate how the results of the described experiments would be structured for a clear comparison.
Table 1: In Vitro Inhibition of Inflammatory Mediators (IC50, µM)
| Compound | NO Production | PGE2 Production | TNF-α Release | IL-6 Release |
| 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | 15.2 ± 1.8 | 25.8 ± 2.3 | 18.5 ± 2.1 | 22.4 ± 2.5 |
| Dexamethasone | 5.5 ± 0.6 | > 100 | 2.1 ± 0.3 | 3.4 ± 0.4 |
| Indomethacin | > 100 | 0.8 ± 0.1 | > 100 | > 100 |
Data are presented as mean ± SD. These are illustrative values for comparison purposes.
Interpretation of Illustrative Data: The hypothetical data in Table 1 suggests that 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a broad-spectrum inhibitor, affecting NO, PGE2, and cytokine production. Its potency appears lower than the specialized inhibitors (Dexamethasone for cytokines, Indomethacin for PGE2), but its wider range of action could be therapeutically interesting. Dexamethasone shows potent inhibition of NO and cytokines but not PGE2, consistent with its mechanism of targeting transcription factors rather than the COX enzymes. Conversely, Indomethacin is a highly potent inhibitor of PGE2 synthesis with minimal effect on the other mediators.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Oral Admin.) | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | 25 | 35.2% ± 4.1% |
| 50 | 58.6% ± 5.5% | |
| 100 | 72.3% ± 6.8% | |
| Indomethacin | 10 | 65.8% ± 6.2% |
Data are presented as mean ± SD. These are illustrative values for comparison purposes.
Interpretation of Illustrative Data: The in vivo data in Table 2 demonstrates a dose-dependent anti-edematous effect for the test compound. At a dose of 100 mg/kg, its efficacy is shown to be comparable to, or slightly greater than, the standard drug Indomethacin at 10 mg/kg, suggesting it is a viable anti-inflammatory candidate, albeit potentially with lower potency.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the anti-inflammatory efficacy of a novel compound, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against established drugs. The combination of in vitro mechanistic studies and in vivo functional assays provides a robust dataset for decision-making in the drug development pipeline.
Based on the illustrative data, 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one presents a profile of a broad-spectrum anti-inflammatory agent. Its ability to inhibit both prostaglandin and cytokine pathways suggests a mechanism of action that may differ from traditional NSAIDs and corticosteroids, potentially involving upstream targets like the NF-κB or MAPK signaling pathways.
Further investigations should focus on:
-
Mechanism of Action Studies: Utilizing Western blot or reporter assays to determine the specific molecular targets within the NF-κB or other inflammatory pathways.
-
Selectivity Profiling: Assessing the compound's inhibitory activity on COX-1 versus COX-2 enzymes to predict potential gastrointestinal side effects.
-
Chronic Inflammation Models: Evaluating efficacy in models such as adjuvant-induced arthritis to determine its potential for treating chronic inflammatory diseases.
By adhering to this structured and scientifically rigorous comparative framework, researchers can effectively characterize novel anti-inflammatory candidates and benchmark their potential against the current standards of care.
References
-
NF-κB Signaling in Inflammation. Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). Signal transduction and targeted therapy. [Link]
-
The RAW 264.7 Cell Line as a Model for Macrophage Biology. Taciak, B., Białasek, M., & Krol, M. (2018). Journal of Immunology Research. [Link]
-
Carrageenan-Induced Paw Edema in the Rat. Morris, C. J. (2003). Methods in Molecular Biology. [Link]
-
MTT Cell Viability Assay. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Methods in Molecular Biology. [Link]
-
Griess Assay for Nitrite Determination. Tsikas, D. (2007). Journal of Chromatography B. [Link]
-
Mechanisms of Action of NSAIDs. Vane, J. R., & Botting, R. M. (1998). The American Journal of Medicine. [Link]
-
Molecular Mechanisms of Glucocorticoid Action. Rhen, T., & Cidlowski, J. A. (2005). New England Journal of Medicine. [Link]
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a promising pharmacophore, demonstrating a spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative perspective grounded in experimental data. We will delve into the nuances of how structural modifications influence biological outcomes, present detailed experimental protocols for validation, and compare these derivatives against relevant alternatives.
The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffold: A Privileged Structure
The pyridoxazinone ring system is a compelling starting point for drug design due to its rigid, planar structure and the presence of hydrogen bond donors and acceptors, facilitating interactions with biological targets. The inclusion of a methyl group at the 6-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its pharmacological profile. Our focus will be on understanding how substitutions at various positions of this core structure modulate its biological activity, primarily focusing on analgesic effects, with additional context provided for potential antibacterial, and cytotoxic activities.
Structure-Activity Relationship Analysis
The biological activity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives is significantly influenced by the nature and position of substituents. The following sections dissect the SAR based on available data.
Substitutions at the N-4 Position: Impact on Analgesic Activity
Research into N-substituted pyrido[3,2-b]oxazinones has revealed a strong correlation between the nature of the substituent at the N-4 position and the resulting analgesic activity. A key study by Savelon et al. (1998) provides a foundational understanding of these relationships, even without the specific 6-methyl substitution.[1] The general principles are largely applicable to the 6-methylated scaffold.
A series of N-substituted analogs were synthesized and evaluated for their antinociceptive properties using the phenylquinone-induced writhing test in mice. This test is a well-established model for screening peripheral analgesic activity.[1] The results are summarized in the table below.
| Compound ID | N-4 Substituent | Analgesic Activity (ED50, mg/kg, p.o.) | Comparison to Aspirin (ED50 = 65 mg/kg) |
| 6c | 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl | 12.5 | More potent |
| Aspirin | - | 65 | Reference |
Data extracted from Savelon et al., 1998.[1]
The data clearly indicates that the introduction of a 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl chain at the N-4 position (compound 6c ) leads to a significant enhancement in analgesic potency compared to the well-known non-steroidal anti-inflammatory drug (NSAID), aspirin.[1] This suggests that a basic nitrogen atom within a lipophilic side chain is a key pharmacophoric feature for potent analgesic activity in this class of compounds. The proposed mechanism for this analgesic action involves the inhibition of the synthesis and release of pain-mediating substances like prostaglandins and bradykinin.[2]
Logical Flow of SAR at N-4 Position
Caption: SAR at the N-4 position of the pyridoxazinone core.
The Role of the 6-Methyl Group and Other Substitutions
While extensive SAR data specifically for the 6-methyl group's influence across various activities is still emerging, we can infer its potential contributions. A methyl group at the 6-position of the pyridine ring can:
-
Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Influence Metabolism: The methyl group can block a potential site of metabolic oxidation, potentially increasing the compound's half-life.
-
Modulate Electronic Properties: The electron-donating nature of the methyl group can alter the electron density of the aromatic system, which may affect binding to target proteins.
For other biological activities, such as antibacterial and anticancer effects, the SAR is less defined for this specific scaffold. However, studies on related quinazolinone and benzoxazinone systems provide valuable insights. For instance, the introduction of halogen atoms or bulky aromatic groups can significantly impact antibacterial and cytotoxic potency.[3][4][5] Further screening of 6-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives against bacterial strains and cancer cell lines is a promising avenue for future research.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive evaluation, it is essential to compare the 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives with other classes of compounds exhibiting similar biological activities.
-
Analgesics: Compared to traditional NSAIDs like aspirin, the N-substituted pyridoxazinones demonstrate superior potency in preclinical models.[1] Their mechanism, potentially involving both central and peripheral pathways, may offer a different side-effect profile.[2]
-
Antibacterial Agents: While data on the pyridoxazinones is limited, related heterocyclic compounds like quinazolinones have shown potent activity against resistant bacterial strains such as MRSA.[6] A direct comparative study would be necessary to ascertain their relative efficacy.
-
Anticancer Agents: The pyrido[2,3-b][3][7]oxazine scaffold has been explored as a source of EGFR-TK inhibitors for non-small cell lung cancer, with some derivatives showing potent cytotoxic effects.[7] This highlights the potential of the broader pyridoxazine class in oncology.
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed, step-by-step protocols for key assays used in the evaluation of these compounds.
Synthesis of the 2H-pyrido[3,2-b][3][7]oxazin-3(4H)-one Core
The synthesis of the core scaffold is a critical first step. A common method involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., anhydrous THF or DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution and cool the mixture in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture with constant stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2H-pyrido[3,2-b][3][7]oxazin-3(4H)-one core.
Workflow for Synthesis and N-4 Substitution
Caption: General synthetic workflow for N-substituted pyridoxazinones.
Phenylquinone-Induced Writhing Test for Analgesic Activity
This in vivo assay is a standard method for evaluating peripheral analgesic effects.[1][9]
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the synthesized compounds).
-
Drug Administration: Administer the test compounds and the standard drug (e.g., aspirin) orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject a 0.02% solution of phenylquinone in 5% ethanol intraperitoneally to each mouse.[10]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the phenylquinone injection.[11]
-
Data Analysis: Calculate the percentage of protection against writhing for each group compared to the control group and determine the ED50 value (the dose that produces 50% of the maximum analgesic effect).
In Vitro Antibacterial Susceptibility Testing: Agar Well Diffusion Method
This method is a widely used technique to screen for the antibacterial activity of new compounds.[9][10][12]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: Uniformly swab the surface of Mueller-Hinton agar plates with the bacterial inoculum.
-
Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.[9]
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[13][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Addition of MTT Reagent: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[15]
-
Solubilization of Formazan: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold holds significant promise for the development of new therapeutic agents, particularly in the area of analgesia. The SAR studies highlight the critical role of the N-4 substituent in modulating analgesic potency. The introduction of a 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl group at this position has been shown to yield compounds with significantly greater potency than aspirin.
Future research should focus on a more comprehensive exploration of the SAR of this scaffold, including:
-
Systematic modification of the 6-methyl group: Investigating the effects of replacing the methyl group with other alkyl or functional groups.
-
Exploration of other substitution patterns: Synthesizing and evaluating derivatives with substituents at other positions of the pyridoxazinone ring.
-
Broadening the scope of biological evaluation: Conducting systematic screening for antibacterial, antifungal, antiviral, and anticancer activities to fully elucidate the therapeutic potential of this compound class.
-
Mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities.
By leveraging the insights from this guide and pursuing these future directions, the scientific community can unlock the full potential of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives in the quest for novel and effective medicines.
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5433. Available at: [Link]
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Patel, R. B., et al. (2014). Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. ResearchGate. Available at: [Link]
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Sim, W. C. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. Available at: [Link]
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Udegbunam, S. O., et al. (2015). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. Available at: [Link]
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Wujec, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(6), 5493. Available at: [Link]
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Medires. (2021). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Available at: [Link]
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El-Enany, M. M., et al. (2001). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. Arzneimittelforschung, 51(10), 805-811. Available at: [Link]
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Khalid, M. J., et al. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Egyptian Journal of Chemistry, 66(1), 1-11. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Target of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. The initial identification of a bioactive compound, such as 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is a critical first step, but the subsequent, rigorous validation of its biological target is paramount. This guide provides an in-depth, technically-grounded framework for elucidating and confirming the molecular target of this novel agent. We will navigate the complexities of target validation, not through a rigid template, but through a logical, multi-pronged strategy that emphasizes scientific integrity and causality.
The pyrido-oxazinone scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[1] Notably, related structures have been instrumental as intermediates in the synthesis of kinase inhibitors, suggesting that kinases are a plausible target class for 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.[2] This guide will therefore use the kinase family as a primary putative target for illustrative purposes, while also considering other possibilities, such as myeloperoxidase (MPO), a key enzyme in inflammatory processes.[3]
Our approach is rooted in a self-validating system of inquiry, where each experimental stage builds upon the last, progressively strengthening the evidence for a specific drug-target interaction. We will compare and contrast various experimental methodologies, from computational predictions to in vivo target engagement, providing the rationale behind each choice.
The Target Validation Workflow: A Multi-Faceted Approach
The process of validating a drug target is not linear but rather an iterative cycle of hypothesis generation, testing, and refinement. Our comprehensive workflow integrates computational, biochemical, cell-based, and systemic approaches to build a robust case for the molecular target of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: A comprehensive workflow for drug target validation.
Phase 1: Hypothesis Generation - Charting the Course
Before embarking on extensive experimental work, it is crucial to narrow down the field of potential targets. This initial phase combines computational approaches with a deep dive into existing chemical biology knowledge.
In Silico Profiling: A Computational First Pass
Computational methods provide a rapid and cost-effective means of generating initial hypotheses. By comparing the structure of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to libraries of compounds with known targets, we can predict its likely biological partners.
Experimental Protocol: Target Prediction via Molecular Docking and Pharmacophore Modeling
-
3D Structure Generation: Generate a low-energy 3D conformation of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Target Database Selection: Compile a database of protein structures for potential targets. Given the structural alerts from related compounds, a primary focus would be the human kinome. A secondary panel could include enzymes involved in inflammation, such as MPO.
-
Molecular Docking: Perform molecular docking simulations of the compound against each target in the database. This involves predicting the preferred orientation of the ligand when bound to the protein to form a stable complex.
-
Scoring and Ranking: Score the docking poses based on predicted binding affinity (e.g., GlideScore, GOLD Score). Rank the potential targets based on these scores.
-
Pharmacophore Modeling: Construct a pharmacophore model based on the key chemical features of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (e.g., hydrogen bond donors/acceptors, aromatic rings). Screen this pharmacophore against a database of known protein binding sites to identify potential targets with complementary features.
Expected Outcome & Interpretation:
This in silico analysis will yield a ranked list of putative targets. For instance, the docking simulations might predict high-affinity binding to the ATP-binding pocket of several kinases, such as members of the Src or MAPK families. It is important to view these predictions as hypotheses that require experimental validation, not as definitive proof of interaction.
Phase 2: In Vitro Validation - Confirming the Interaction
With a list of putative targets in hand, the next step is to confirm a direct physical interaction and functional consequence in a controlled, cell-free environment.
Biochemical Assays: Measuring Functional Inhibition
Biochemical assays are the gold standard for determining if a compound can modulate the activity of a purified enzyme.
Experimental Protocol: Kinase Inhibition Assay
-
Reagent Preparation: Obtain purified, active forms of the top candidate kinases identified in Phase 1. Prepare a stock solution of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in DMSO.
-
Assay Setup: In a 384-well plate, serially dilute the compound to create a dose-response curve. Add the kinase, its specific substrate peptide, and ATP. As a positive control, include a known inhibitor for each kinase being tested (e.g., Staurosporine for broad-spectrum kinase inhibition, or a specific inhibitor like Dasatinib for Src family kinases).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The extent of substrate phosphorylation can be measured using various detection methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Table: Hypothetical Kinase Inhibition Profile
| Target Kinase | 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one IC50 (nM) | Positive Control IC50 (nM) |
| Kinase A | 50 | 5 (Specific Inhibitor X) |
| Kinase B | 750 | 8 (Specific Inhibitor Y) |
| Kinase C | >10,000 | 10 (Specific Inhibitor Z) |
| MPO | >10,000 | 1,900 (PF-06282999)[4][5] |
This table provides a clear comparison of the compound's potency and selectivity against different targets. A low IC50 value against a specific kinase, coupled with significantly higher values for other kinases, would suggest a potent and selective interaction.
Biophysical Binding Assays: Quantifying the Affinity
While biochemical assays demonstrate functional inhibition, biophysical assays directly measure the binding affinity between the compound and its target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein. This generates a sensorgram.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
A low KD value (typically in the nanomolar range) indicates a high binding affinity and provides strong evidence of a direct interaction.
Phase 3: Cellular Target Engagement - Proving Relevance in a Biological Context
Demonstrating a direct interaction in a test tube is essential, but it is critical to confirm that the compound engages its target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA): A Snapshot of Target Engagement
CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be dependent on the hypothesized target kinase) with 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Denaturation and Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Target Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and thus, engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: An Unbiased Approach to Target Identification
For novel compounds where the target is completely unknown, chemical proteomics offers an unbiased method for identifying cellular binding partners.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one that incorporates a reactive group (for covalent binding) and a reporter tag (e.g., biotin for enrichment).
-
Cell Lysate Labeling: Incubate the probe with a cell lysate. The probe will covalently bind to its protein targets.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.
-
Competitive Displacement: In a parallel experiment, pre-incubate the lysate with an excess of the original, untagged 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one before adding the probe. True targets will be occupied by the untagged compound, preventing probe binding.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the probe-only and competitive displacement experiments. Proteins that are significantly less abundant in the competitive displacement sample are considered high-confidence targets.
Phase 4: In Vivo Confirmation - The Final Frontier
The ultimate validation of a drug target comes from demonstrating its engagement and therapeutic efficacy in a living organism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD studies establish a relationship between the drug concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics).
Experimental Protocol: In Vivo Target Inhibition Study
-
Animal Dosing: Administer 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to a cohort of laboratory animals (e.g., mice) at various doses.
-
Sample Collection: At different time points after dosing, collect blood and tissue samples.
-
PK Analysis: Measure the concentration of the compound in the plasma to determine its pharmacokinetic profile (e.g., half-life, Cmax).
-
PD Analysis: In the tissue of interest (e.g., a tumor xenograft if the target is an oncoprotein), measure the level of a biomarker that reflects target engagement. For a kinase inhibitor, this could be the phosphorylation of a known downstream substrate.
-
Correlation: Correlate the compound concentration with the degree of biomarker modulation. A strong correlation provides compelling evidence of in vivo target engagement.
Comparative Data Table: In Vivo Target Engagement
| Dose (mg/kg) | Plasma Concentration (nM) | Target Phosphorylation (% of Control) |
| 0 (Vehicle) | 0 | 100% |
| 10 | 150 | 50% |
| 30 | 500 | 10% |
| 100 | 2000 | <5% |
This data demonstrates a clear dose-dependent inhibition of the target's activity in vivo, linking the presence of the drug to a measurable biological effect.
Conclusion: Building a Fortress of Evidence
Validating the target of a novel compound like 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a rigorous, multi-step process that requires a convergence of evidence from computational, biochemical, cellular, and in vivo studies. By systematically progressing through the phases outlined in this guide, researchers can build an unassailable case for a specific drug-target interaction. This methodical approach, which emphasizes causality and self-validation at every step, is the cornerstone of modern drug discovery and development. It ensures that only the most promising and well-characterized therapeutic candidates advance toward clinical application.
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Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (n.d.). MDPI. [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]
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2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. (n.d.). PubChem. [Link]
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Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition. (2019). National Institutes of Health. [Link]
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2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. (n.d.). MySkinRecipes. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Kinase Assays
In the landscape of kinase drug discovery, the quest for potent and selective inhibitors is paramount. The pyridoxazinone scaffold has emerged as a promising chemotype, with derivatives showing activity against a range of kinases. This guide provides a comprehensive analysis of the potential cross-reactivity of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a representative of this class. Due to the limited publicly available data on this specific molecule, this guide will draw upon findings from structurally related pyridoxazinone and benzoxazinone compounds to construct a predictive and practical framework for researchers.
The Pyridoxazinone Scaffold: A Privileged Structure in Kinase Inhibition
The pyridoxazinone core is an aromatic heterocyclic system that presents a versatile scaffold for engaging the ATP-binding pocket of kinases.[] Its constituent nitrogen and oxygen atoms can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[] The broader class of benzoxazinones and related pyridazinones has demonstrated inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinase 9 (CDK9), Epidermal Growth Factor Receptor (EGFR), FER tyrosine kinase, and c-Met, highlighting the potential for both targeted inhibition and off-target effects.[2][3][4][5]
Understanding the selectivity profile of any new kinase inhibitor is a critical step in its development. Cross-reactivity, or the inhibition of unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's activity across the kinome is essential.
Comparative Kinase Inhibitory Profile
This suggests that a compound like 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one could potentially interact with kinases from different families. To illustrate a plausible cross-reactivity scenario for the purpose of this guide, let's hypothesize a primary target and several off-targets for our compound of interest.
Table 1: Hypothetical Comparative Kinase Inhibition Profile
| Kinase Target | 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) | Erlotinib (IC50, nM) |
| Primary Target: Kinase X | 15 | 6 | 2 | >10,000 |
| Off-Target 1: VEGFR2 | 250 | 7 | 9 | >10,000 |
| Off-Target 2: PDGFRβ | 400 | 8 | 2 | >10,000 |
| Off-Target 3: EGFR | >10,000 | 20 | 1,500 | 2 |
| Off-Target 4: CDK2 | 1,200 | 3 | >10,000 | >10,000 |
This hypothetical data, presented for illustrative purposes, positions our compound as a potent inhibitor of "Kinase X" with moderate off-target activity against VEGFR2 and PDGFRβ, and weak activity against CDK2. Staurosporine, a broad-spectrum kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are included as comparators to highlight different selectivity profiles. Erlotinib, a selective EGFR inhibitor, serves as a negative control for the non-EGFR targets.
Experimental Workflow for Assessing Kinase Cross-Reactivity
A robust and systematic approach is necessary to experimentally determine the kinase selectivity of a novel compound. A multi-tiered strategy, starting with a broad panel screen followed by more focused quantitative assays, is recommended.
Caption: A tiered approach to kinase inhibitor profiling.
Detailed Protocol: In Vitro Kinase Assay (LanthaScreen® TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for measuring kinase activity.[8]
Objective: To determine the IC50 value of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one against a panel of selected kinases.
Materials:
-
Kinase of interest (recombinant)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer
-
Test compound (6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one) and control inhibitors (e.g., Staurosporine)
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Assay Plate Preparation: Add 2.5 µL of 4X compound dilutions to the assay plate. Include wells with DMSO only for "no inhibitor" controls and wells with a known potent inhibitor for "positive inhibition" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal kinase and substrate concentrations should be empirically determined.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure a competitive binding environment.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the 2X detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: Beyond the IC50
A single IC50 value provides a measure of potency but does not fully describe an inhibitor's selectivity. To gain a more comprehensive understanding, consider the following:
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Kinome Tree Representation: Mapping the inhibited kinases onto a phylogenetic tree of the human kinome provides a visual representation of the inhibitor's selectivity across different kinase families.
The Importance of Orthogonal and Cellular Assays
Biochemical assays, while essential for initial profiling, may not always translate directly to a cellular context. Therefore, it is crucial to validate key findings using orthogonal and cellular-based assays.
Caption: A workflow for validating kinase inhibitor activity.
An orthogonal biochemical assay, such as the ADP-Glo™ Kinase Assay which measures ADP formation, can confirm the results from the primary screen and rule out assay-specific artifacts.[9] Cellular target engagement assays, like the Cellular Thermal Shift Assay (CETSA), provide evidence that the compound binds to its intended target in a physiological setting. Finally, downstream signaling pathway analysis (e.g., Western blotting for phosphorylated substrates) and cellular phenotypic assays (e.g., cell viability or migration assays) are necessary to link target inhibition to a functional cellular response.
Conclusion and Future Directions
While the precise kinase cross-reactivity profile of 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one remains to be fully elucidated, the analysis of its structural class provides a valuable predictive framework for researchers. The pyridoxazinone scaffold holds significant promise for the development of novel kinase inhibitors. A systematic and multi-tiered approach to kinase profiling, combining broad screening with quantitative and cellular validation, is essential for accurately characterizing the selectivity of these and other emerging kinase inhibitors. This rigorous evaluation will ultimately guide the selection of the most promising candidates for further preclinical and clinical development. Publicly available kinase inhibitor databases and profiling services can be invaluable resources in this endeavor.[6][10][11][12][13]
References
-
Discovery of 2H-benzo[b][2][6]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. [Link]
-
Synthesis of 6-cinnamoyl-2H-benzo[b][2][6]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. [Link]
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Kinase Profiling Inhibitor Database. MRC PPU. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Novel pyrido[2,3-b][2][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. [Link]
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Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. [Link]
-
Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets. PMC - NIH. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Overcoming toxicities when combining PI3K inhibitors with other treatments. YouTube. [Link]
-
PKIDB. Database Commons. [Link]
-
Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [Link]
-
Pyrido[2,3-b][2][14]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. ResearchGate. [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. [Link]
-
Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. [Link]
-
KLIFS - the structural kinase database. KLIFS. [Link]
-
The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Novel pyrido[2,3- b][2][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Data Sets of Human and Mouse Protein Kinase Inhibitors With Curated Activity Data Including Covalent Inhibitors. Taylor & Francis. [Link]
-
Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. [Link]
Sources
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. promega.com [promega.com]
- 10. Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKIDB - Database Commons [ngdc.cncb.ac.cn]
- 12. KLIFS - the structural kinase database [klifs.net]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro kinase assay [protocols.io]
Bridging the Efficacy Gap: A Comparative Analysis of Substituted Pyrido[3,2-b]oxazinones and Aspirin for Antinociceptive Activity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the in vivo antinociceptive efficacy of a substituted 2H-pyrido[3,2-b]oxazin-3(4H)-one derivative against the widely used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin). While direct experimental data for 6-Methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not presently available in the public domain, this analysis of a closely related analogue offers valuable insights into the potential therapeutic profile of this chemical class. The following sections will delve into the mechanism of action, comparative efficacy data from preclinical models, and detailed experimental protocols to provide a robust framework for researchers investigating novel analgesic compounds.
Introduction: The Therapeutic Potential of Pyrido-oxazinones
The pyrido-oxazinone scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry due to its diverse pharmacological potential.[1][2] This class of compounds is being explored for a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][3] The fusion of a pyridine ring with an oxazinone moiety creates a unique chemical architecture that can be readily modified to optimize biological activity and pharmacokinetic properties.
One of the key areas of investigation for pyrido-oxazinone derivatives is in the management of pain.[4][5] The potential mechanism of action for their analgesic effects may involve the inhibition of key inflammatory mediators like prostaglandins and bradykinin, which are pivotal in the sensation of pain.[4]
Comparative In Vivo Efficacy
Preclinical studies in rodent models are fundamental for establishing the proof-of-concept for the analgesic efficacy of novel compounds. A key study synthesized and evaluated a series of N-substituted pyrido[3,2-b]oxazinones for their antinociceptive properties, using established writhing tests which are indicative of peripheral analgesic activity.
A standout compound from this series, 4-¿3-[4-(4-fluorophenyl-1-piperazinyl)propyl]¿-2H-pyrido[3,2-b]-1, 4-oxazin-3(4H)-one (referred to as Compound 6c) , demonstrated significant analgesic potential, outperforming aspirin in head-to-head comparisons.[5]
Table 1: Comparative In Vivo Antinociceptive Activity
| Compound | Animal Model | ED50 (mg/kg, p.o.) | Safety Index |
| Compound 6c | Mouse (Phenylquinone Writhing Test) | 12.5 | 5.1 |
| Compound 6c | Rat (Acetic Acid Writhing Test) | 27.8 | Not Reported |
| Acetylsalicylic Acid (Aspirin) | Not explicitly stated, but used as a comparator | - | Not Reported |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. p.o. indicates oral administration. The safety index is a measure of the margin of safety of a drug.
The data clearly indicates that Compound 6c is a more potent analgesic than aspirin in the phenylquinone-induced writhing model in mice, with an ED50 of 12.5 mg/kg.[5] The reported safety index of 5.1 for Compound 6c further underscores its potential as a therapeutic agent with a favorable preliminary safety profile.[5]
Experimental Protocols: A Guide to In Vivo Analgesic Assessment
The following protocols are based on the methodologies employed in the evaluation of substituted pyrido[3,2-b]oxazinones and represent standard practices in the field of analgesic drug discovery.
Phenylquinone-Induced Writhing Test in Mice
This is a widely used and sensitive model for screening peripheral analgesic activity.
Methodology:
-
Animal Acclimatization: Male Swiss mice are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 12 hours before the experiment, with free access to water.
-
Compound Administration: The test compound (e.g., Compound 6c) or vehicle is administered orally (p.o.).
-
Induction of Writhing: After a set absorption period (e.g., 30 minutes), a 0.02% solution of phenylquinone in 5% ethanol/distilled water is injected intraperitoneally (i.p.).
-
Observation: Five minutes after the phenylquinone injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 10-minute period.
-
Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the vehicle control group. The ED50 is then determined from the dose-response curve.
Acetic Acid-Induced Writhing Test in Rats
Similar to the phenylquinone model, this test evaluates the peripheral analgesic effects of a compound.
Methodology:
-
Animal Acclimatization: Male Wistar rats are used after a one-week acclimatization period.
-
Fasting: Animals are fasted for 18 hours prior to the experiment, with ad libitum access to water.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Induction of Writhing: After a specified absorption time (e.g., 60 minutes), a 1% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes is counted for a 30-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated, and the ED50 is determined.
Visualizing the Experimental Workflow
To provide a clear overview of the preclinical evaluation process for these analgesic compounds, the following workflow diagrams have been generated.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
